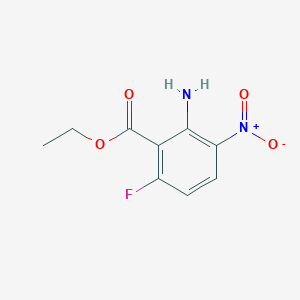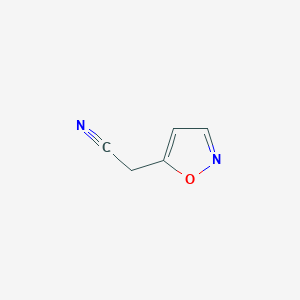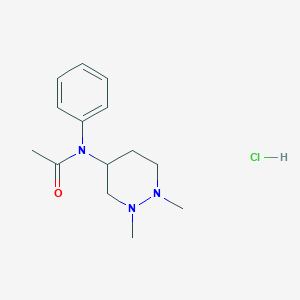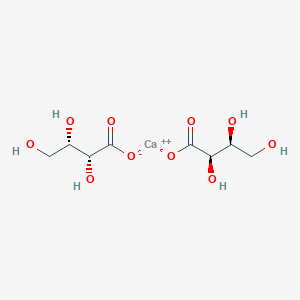
Calcium L-Threonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Calcium L-Threonate, a calcium salt of threnoic acid, is primarily targeted towards the treatment of osteoporosis and as a calcium supplement . It is found in dietary supplements as a source of L-threonate used in the treatment of calcium deficiency and prevention of osteoporosis .
Mode of Action
Once dissociated to calcium and L-threonic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells . Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis . Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process .
Biochemical Pathways
L-threonate is a metabolite of vitamin C . It has been implicated as working synergistically with calcium in the production of collagen and mineralized nodules . It augments the uptake of ascorbic acid into fibroblasts . By itself, L-threonate can also act on osteoclasts in an anti-osteoporotic manner .
Pharmacokinetics
In a study, the pharmacokinetics of this compound after single or multiple oral administrations was evaluated . In the single dose group, Cmax reached at 2.0 h and the mean t1/2 was approximately 2.5 h . AUC and Cmax in the fasted subjects were lower compared with those in the non-fasted subjects . Cumulative urinary excretion of L-threonate over 24 h represented 5.9% of the administered dose with a mean Cl/r of 0.8 L/h . In the multiple-dose study, no accumulation appeared upon repeated doses of 2025 mg twice daily for 4 days .
Result of Action
The therapeutic efficacy of calcium threonate in reducing osteoporosis was studied and investigated due to the hypothesis that it may play a role in the mineralization process through its positive action on vitamin C . In a preclinical study, this compound inhibited the bone resorption of osteoclasts in vitro .
Action Environment
The absorption of L-threonate was enhanced by food intake . No systemic accumulation appeared after repeated administrations . This compound was well tolerated in healthy subjects, with no pattern of dose-related adverse events .
Biochemical Analysis
Cellular Effects
Calcium L-Threonate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the absorption of calcium, which is crucial for bone health and the prevention of osteoporosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It works similarly to L-ascorbic acid 2-phosphate via alkaline phosphatase activity and releasing ascorbic acid into the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that there is no systemic accumulation of this compound after repeated administrations . This suggests that the product is stable and does not degrade significantly over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium L-threonate can be synthesized through the reaction of L-ascorbic acid (vitamin C) with calcium carbonate in the presence of hydrogen peroxide. The reaction involves the oxidation of L-ascorbic acid to L-threonic acid, which then reacts with calcium carbonate to form this compound . The reaction conditions typically include:
Reactants: L-ascorbic acid, calcium carbonate, hydrogen peroxide
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process includes:
Mixing: L-ascorbic acid and calcium carbonate are mixed in water.
Oxidation: Hydrogen peroxide is added to oxidize L-ascorbic acid to L-threonic acid.
Reaction: The resulting L-threonic acid reacts with calcium carbonate to form this compound.
Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Calcium L-threonate undergoes various chemical reactions, including:
Oxidation: L-threonic acid, a component of this compound, can be further oxidized to produce oxalate complexes.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol
Temperature: Varies depending on the reaction type
Major Products:
Oxalate Complexes: Formed from the oxidation of L-threonic acid
Metal L-Threonates: Formed from substitution reactions with other metal ions
Scientific Research Applications
Calcium L-threonate has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of cyclic hydroxamates and substituted oxazinanones.
Biology: Studied for its role in enhancing calcium absorption and its potential effects on bone health.
Medicine: Investigated for its efficacy in treating osteoporosis and improving bone mineral density.
Industry: Used as a calcium supplement in dietary products and as an additive in food and pharmaceuticals.
Comparison with Similar Compounds
- Calcium Carbonate
- Calcium Citrate
- Magnesium L-Threonate
- L-Threonine (a related compound with different biological roles)
Properties
Key on ui mechanism of action |
Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process. |
|---|---|
CAS No. |
70753-61-6 |
Molecular Formula |
C8H16CaO11 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
calcium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate |
InChI |
InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |
InChI Key |
BEASIMXNQNRJRM-YKSMAXERSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2] |
melting_point |
>300 |
Key on ui other cas no. |
70753-61-6 |
solubility |
Soluble |
Synonyms |
2,3,4-trihydroxy-(threo)-butanoic acid calcium l-threonate calcium threonate ClariMem L-TAMS compound L-threonic acid magnesium salt magnesium threonate MMFS-01 threonate threonic acid threonic acid, (R*,R*)-isomer threonic acid, (R-(R*,S*))-isomer threonic acid, dl- threonic acid, l- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


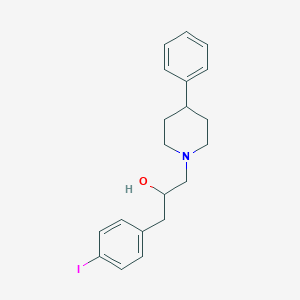
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
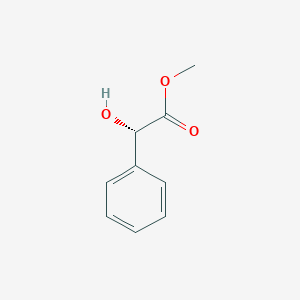
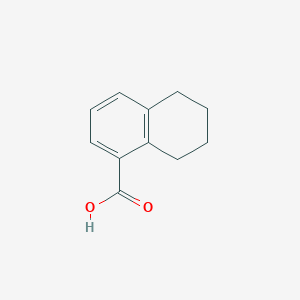
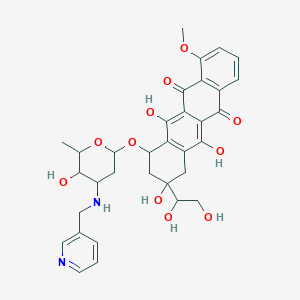
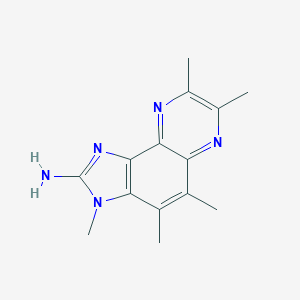
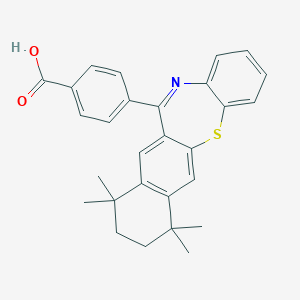

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)

